2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Biological Activity
2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives have been synthesized and studied for their biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating potential applications in medical treatments for inflammation-related conditions (Tozkoparan et al., 1999). Similarly, compounds derived from coumarin moiety with a pyrimidine structure have displayed significant analgesic and anti-pyretic activities, alongside the ability to interact with DNA, hinting at their potential for medical applications and studies on genetic materials (Keri et al., 2010).
2. Pharmacological Studies
Pyrimidine derivatives have been involved in pharmacological studies, with research showing their relevance in cardiotonic activities and the potential for treating cardiovascular diseases. For example, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were evaluated for their effects on guinea pig atria, indicating their significance in heart-related studies and treatments (Dorigo et al., 1996). Additionally, the novel antiplatelet and antiphlogistic activities of polycyclic pyrimidine derivatives make them a point of interest in the development of treatments for conditions related to blood clotting and inflammation (Bruno et al., 2001).
3. Anti-Tumor and Anti-Proliferative Activities
The anti-tumor and anti-proliferative properties of pyrimidine derivatives are significant, with studies showing their effectiveness in inhibiting tumor growth and enhancing antitumor resistance mechanisms. For instance, interferon-inducing pyrimidinones have displayed inhibitory effects on transplantable mouse bladder tumors, suggesting their potential as cancer treatments (Sidky et al., 1986). Another study on pyrimidinone-interferon inducers further supports their role in activating antitumor resistance mechanisms, such as activating macrophages and stimulating NK cells, emphasizing their importance in developing cancer therapies (Milas et al., 1983).
4. Optoelectronic Applications
Beyond biological activities, pyrimidine derivatives also show promise in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, highlighting their potential in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The bromophenyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The bromophenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Pyrimidine derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(4-bromophenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHJLPPSYIOFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589779 |
Source
|
Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928713-94-4 |
Source
|
Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.